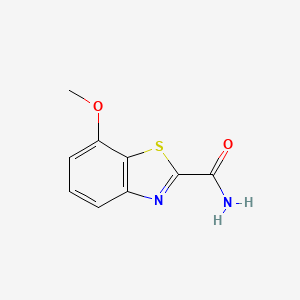
2-Benzothiazolecarboxamide, 7-methoxy-
Cat. No. B8513881
M. Wt: 208.24 g/mol
InChI Key: NHAFFSUOBBUBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06130217
Procedure details


The title compound was prepared as a mixture (60/40) with the 5-hydroxy isomer in the deprotection of 2-carbamoyl-7-methoxybenzothiazole (obtained in Preparation 4 below) with pyridine.HCl, according to the method described in Preparation 1. The mixture of the 5- and 7-hydroxybenzothiazoles was used directly in the preparation of the isomeric glycidyl ethers which were readily separable by chromatography on silica (2% CH3CN/CH2Cl2).
[Compound]
Name
( 60/40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
5- and 7-hydroxybenzothiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
glycidyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[S:5][C:6]2[C:12]([O:13]C)=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)(=O)N.Cl>N1C=CC=CC=1>[OH:13][C:12]1[C:6]2[S:5][CH:4]=[N:8][C:7]=2[CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
( 60/40 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
5-hydroxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C=1SC2=C(N1)C=CC=C2OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
5- and 7-hydroxybenzothiazoles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
glycidyl ethers
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
described in Preparation 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC=2N=CSC21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
